Methyl 3-bromopropanoate
Description
Historical Context and Evolution of Research Applications
The synthesis of methyl 3-bromopropanoate (B1231587) has been approached through several methods. One traditional route involves the esterification of 3-bromopropionic acid with methanol (B129727), often with an acid catalyst. ontosight.ainbinno.comgoogle.com Another established method is the direct addition of hydrogen bromide to methyl acrylate (B77674). orgsyn.org More recently, innovative "one-pot" methods have been developed, such as the in-situ generation of hydrogen bromide from acetyl bromide which then reacts with an acrylate compound. google.com
Historically, the utility of methyl 3-bromopropanoate and similar halogenated esters has been recognized in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon attached to the bromine atom and a carbonyl group, has made it a valuable reagent for constructing more complex molecular architectures.
Contemporary Significance as a Versatile Chemical Building Block
In modern chemical research, this compound is widely regarded as a versatile building block. biosynth.comlookchem.com Its reactivity allows for a diverse range of chemical transformations, making it a crucial intermediate in numerous synthetic pathways. The bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions with a variety of nucleophiles including amines, alcohols, and thiols. fengchengroup.comgoogle.com This reactivity is fundamental to its role in constructing complex molecules.
Key applications include:
Synthesis of Pharmaceuticals: It serves as a key intermediate in the production of various pharmaceutical compounds. ontosight.aifengchengroup.comnbinno.com For instance, it has been used in the synthesis of anticonvulsant drugs. nbinno.com
Agrochemicals: The compound is an important intermediate in the manufacture of herbicides and fungicides. nbinno.com
Organic Synthesis: It is employed in the synthesis of a variety of organic compounds, including spiroanellated γ-lactones, pinacols, and complex 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones. fishersci.cachemicalbook.comlookchem.comsigmaaldrich.com
Materials Science: Its derivatives are finding use in the development of new materials. lookchem.com For example, it can be used in the synthesis of polymers through techniques like single electron transfer-living radical polymerization (SET-LRP). researchgate.net
Fragrances and Dyes: It is also utilized in the production of fragrances, flavors, and dyes. fengchengroup.com
Scope of Academic Inquiry and Research Frontiers Pertaining to this compound
The academic interest in this compound continues to grow, with researchers exploring new synthetic methodologies and applications. Current research frontiers include:
Development of Novel Catalytic Systems: Researchers are actively developing more efficient and environmentally friendly catalytic systems for reactions involving this compound. This includes the use of iron nanoparticles doped with other metals for reductive couplings. escholarship.org
Click Chemistry: The compound has found utility in click chemistry, a class of reactions that are rapid, efficient, and high-yielding, for applications such as reductive cleavage and as an alkylating agent. biosynth.com
Electrochemistry: Electrochemical methods are being explored for carbon-carbon bond formation using this compound, offering alternative synthetic strategies. researchgate.net
Drug Discovery: Scientists are using this compound and its derivatives to create new molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory agents. chemimpex.comnih.gov
The ongoing exploration of its reactivity and the development of new synthetic methods ensure that this compound will remain a vital tool for chemists in academia and industry for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromopropanoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVIFKPZOGBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCBr | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
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DSSTOX Substance ID |
DTXSID6063010 | |
| Record name | Methyl 3-bromopropanoate | |
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Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-91-3 | |
| Record name | Methyl 3-bromopropanoate | |
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| Record name | Methyl 3-bromopropanoate | |
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| Record name | Methyl 3-bromopropanoate | |
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| Record name | Propanoic acid, 3-bromo-, methyl ester | |
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| Record name | Methyl 3-bromopropanoate | |
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| Record name | Methyl 3-bromopropionate | |
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| Record name | METHYL 3-BROMOPROPANOATE | |
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Advanced Synthetic Methodologies for Methyl 3 Bromopropanoate and Its Structural Analogues
Classical and Refined Esterification Procedures
The traditional and most direct route to synthesizing methyl 3-bromopropanoate (B1231587) is through the esterification of its corresponding carboxylic acid.
Acid-Catalyzed Esterification of 3-Bromopropanoic Acid
The synthesis of methyl 3-bromopropanoate is commonly achieved through the Fischer esterification of 3-bromopropanoic acid with methanol (B129727). ontosight.aifengchengroup.com This reaction is catalyzed by a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid. fengchengroup.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. cerritos.eduyoutube.com The reaction is reversible, establishing an equilibrium between the reactants (3-bromopropanoic acid and methanol) and the products (this compound and water). scienceready.com.aumasterorganicchemistry.com
The general reaction is as follows:
BrCH₂CH₂COOH + CH₃OH ⇌ BrCH₂CH₂COOCH₃ + H₂O
This method is a foundational technique in organic synthesis for preparing esters from carboxylic acids and alcohols. cerritos.edu
Optimization Strategies for Enhanced Yield and Purity
To improve the yield of this compound, several strategies are employed to shift the reaction equilibrium to favor the product, in accordance with Le Châtelier's Principle.
One common approach is to use an excess of one of the reactants, typically the less expensive one, which is methanol in this case. cerritos.edu Studies have shown that increasing the molar ratio of alcohol to carboxylic acid can significantly increase the ester yield. masterorganicchemistry.com For instance, using a 10-fold excess of alcohol can drive the reaction to as high as 97% completion. masterorganicchemistry.com
Another critical strategy is the removal of water as it is formed. This can be accomplished by performing the reaction under reflux conditions with an apparatus designed to separate the condensed water. scienceready.com.auorgsyn.org
Post-reaction purification is essential for obtaining a high-purity product. This typically involves several steps:
Neutralization: A weak base, such as sodium bicarbonate or sodium carbonate solution, is added to the reaction mixture to neutralize the acid catalyst and any unreacted 3-bromopropanoic acid. scienceready.com.au
Extraction: The ester is extracted from the aqueous layer using an organic solvent. chemicalbook.com
Drying: The organic layer containing the ester is dried using an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. chemicalbook.comorgsyn.org
Distillation: The final product is purified by distillation, often under reduced pressure, to separate the ester from the solvent and any high-boiling impurities. orgsyn.org
| Optimization Strategy | Technique | Purpose |
| Shift Equilibrium | Use of excess methanol | Drives the reaction forward to increase product yield. cerritos.edumasterorganicchemistry.com |
| Shift Equilibrium | Removal of water during reaction | Prevents the reverse reaction (ester hydrolysis) from occurring. scienceready.com.au |
| Purification | Neutralization with weak base | Removes acidic components (catalyst, unreacted carboxylic acid). scienceready.com.au |
| Purification | Distillation under reduced pressure | Isolates the pure ester from solvents and other impurities. orgsyn.org |
Innovative "One-Pot" Synthetic Routes
More recent synthetic developments have focused on "one-pot" procedures that offer increased efficiency and reduced waste by combining multiple reaction steps without isolating intermediates.
In Situ Generation of Hydrogen Bromide for Acrylate (B77674) Addition
An innovative one-pot method for synthesizing 3-bromopropionate esters involves the addition of hydrogen bromide (HBr) across the double bond of an acrylate ester. orgsyn.orgwikipedia.org A significant advancement in this area is the in situ generation of HBr, which avoids the handling of corrosive HBr gas. google.com
In this process, acetyl bromide is reacted with an alcohol solvent (e.g., ethanol (B145695) for ethyl 3-bromopropanoate). This reaction generates HBr directly within the reaction vessel, which then immediately undergoes a 1,4-addition (conjugate addition) reaction with the acrylate ester present in the mixture. google.com This method is efficient, proceeds in a single pot, and the by-products can often be easily removed or recycled. google.com
The reaction scheme is as follows:
CH₃COBr + ROH → HBr + CH₃COOR HBr + CH₂=CHCOOR → BrCH₂CH₂COOR
This approach is advantageous because the boiling points of the resulting ester by-product (e.g., ethyl acetate) and the desired 3-bromopropionate product are significantly different, facilitating separation by distillation. google.com
Investigation of Reaction Conditions and Catalyst Systems
The success of the one-pot synthesis via acrylate addition is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as temperature, reaction time, and the use of polymerization inhibitors.
A patented method details a procedure where methyl acrylate is mixed with an alcohol solvent and a polymerization inhibitor like hydroquinone. google.com Acetyl bromide is then added dropwise at room temperature. The reaction is typically stirred for a period at room temperature before being heated to ensure completion. google.com
| Parameter | Condition | Rationale |
| Reagents | Acrylate ester, Acetyl bromide, Alcohol | In situ generation of HBr for addition reaction. google.com |
| Inhibitor | Hydroquinone | Prevents polymerization of the acrylate ester. google.comorgsyn.org |
| Temperature | Initial stirring at room temperature, followed by heating (e.g., 55-60°C) | Controls the initial exothermic reaction and then drives it to completion. google.com |
| Post-treatment | Distillation | Separates the alcohol solvent and acetate (B1210297) by-product from the final 3-bromopropionate product. google.com |
While the hydrobromination of acrylates can proceed without a catalyst, research into related reactions, such as the palladium-catalyzed hydroarylation of acrylates, highlights the importance of catalyst systems in controlling selectivity and efficiency in acrylate functionalization. acs.orgnih.gov These advanced catalytic systems, often involving palladium complexes with specialized phosphine (B1218219) ligands, can offer pathways to novel derivatives under mild conditions. nih.gov
Preparation of Related Bromopropanoate Derivatives
The synthetic methods described for this compound can be adapted to produce a range of other 3-bromopropanoate esters, which are also important synthetic intermediates.
Ethyl 3-bromopropanoate can be synthesized using analogous methods:
Esterification: Reacting 3-bromopropionic acid with ethanol in the presence of an acid catalyst. orgsyn.orgwikipedia.org Optimization involves refluxing to remove water. orgsyn.org Yields of 85-87% have been reported. orgsyn.org
Acrylate Addition: The addition of HBr to ethyl acrylate. wikipedia.org The one-pot method using acetyl bromide and ethanol has been shown to produce ethyl 3-bromopropanoate with a 91% yield. google.com
Tert-butyl 3-bromopropanoate is another useful derivative. It can be prepared by reacting 3-bromopropionic acid with tert-butyl alcohol. Due to the nature of the tertiary alcohol, specific conditions are often required to achieve good yields. It serves as a reagent in the synthesis of more complex molecules, such as specialized thio-L-fucopyranosides. sigmaaldrich.com
The choice of synthetic route for these derivatives depends on factors such as the availability of starting materials, desired scale, and required purity.
Halogen Exchange Reactions for Functional Group Interconversion
Halogen exchange reactions represent a cornerstone in the synthesis and functionalization of alkyl halides like this compound. The most prominent of these is the Finkelstein reaction, which facilitates the conversion of alkyl chlorides or bromides into iodides and, in some cases, chlorides into bromides. vanderbilt.edu This equilibrium-driven reaction typically involves treating the alkyl halide with a sodium halide salt in acetone (B3395972). The differential solubility of the resulting sodium halide salt in acetone drives the reaction to completion. For instance, sodium iodide (NaI) is soluble in acetone, while sodium chloride (NaCl) and sodium bromide (NaBr) are not, making the conversion of alkyl chlorides/bromides to alkyl iodides particularly effective. vanderbilt.edu
While less common, the principles of halogen exchange can also be applied to convert other functional groups into the desired bromide. For example, sulfonate esters, which are excellent leaving groups, can be displaced by bromide ions. vanderbilt.edu This provides an alternative route to brominated compounds from alcohols, which are first converted to sulfonates (e.g., tosylates, mesylates) and then subjected to nucleophilic substitution with a bromide source.
Table 1: Halogen Exchange Reactions for Propanoate Scaffolds
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Methyl 3-chloropropanoate | NaBr, Acetone | This compound | Finkelstein Reaction | vanderbilt.edu |
Synthesis of Chiral and Stereoisomeric Variants
The generation of chiral and stereoisomeric forms of bromopropanoates is crucial for applications in asymmetric synthesis, particularly in the pharmaceutical industry where a specific enantiomer of a drug is often responsible for its therapeutic activity. shu.ac.ukresearchgate.net Several strategies have been developed to access these valuable chiral building blocks.
One effective method involves the use of chiral auxiliaries or starting from materials within the "chiral pool." A thesis from Sheffield Hallam University describes a method where diastereomerically enriched dimethyl tartrate bromoalkyl aryl acetals are converted into enantiomerically pure (S)-bromoalkyl aryl esters. shu.ac.uk Subsequent hydrolysis and treatment with diazomethane (B1218177) can yield the corresponding methyl (S)-bromoalkyl esters with minimal loss of stereochemical integrity. shu.ac.uk
Biocatalysis offers a green and highly selective alternative. Enzymes, such as those found in microorganisms like Mortierella alpina, can perform stereoselective reductions of precursor molecules to yield chiral hydroxy esters, which can then be converted to the target chiral bromo-ester. sciencenet.cn Similarly, hydrolytic enzymes can be used for the kinetic resolution of racemic esters to isolate a single enantiomer. researchgate.net
Furthermore, asymmetric aldol (B89426) reactions have been employed to construct stereochemically defined polypropionate frameworks. In one example, the enantioselective aldol reaction between a racemic aldehyde and a silylketene acetal (B89532) derived from ethyl 2-bromopropionate was achieved using chiral oxazaborolidinones as catalysts. nih.gov This approach allows for the controlled formation of stereotriads with high enantioselectivity, which can be iteratively used to build complex molecules. nih.gov
Table 2: Strategies for Chiral Synthesis of Bromopropanoate Analogues
| Method | Key Feature | Example Precursor | Result | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Use of dimethyl tartrate acetals | (S)-bromoalkyl aryl ketone | Enantiomerically pure methyl (S)-bromoalkyl esters | shu.ac.uk |
| Biocatalysis | Enzyme-catalyzed stereoselective reduction | β-keto ester | Chiral β-hydroxy ester | sciencenet.cn |
| Asymmetric Aldol Reaction | Use of chiral Lewis acid catalysts | Silylketene acetal of ethyl 2-bromopropionate | Highly enantio- and diastereoselective construction of stereogenic centers | nih.gov |
Electropolymerization-Initiating Monomer Synthesis
This compound serves as a key reagent for synthesizing monomers capable of initiating surface-grafted polymerization, particularly for creating advanced biointerfaces and electronic materials. nih.gov The bromo-ester functionality is ideal for initiating Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. rsc.org
A prominent example is the synthesis of (3,4-Ethylenedioxythiophene) methyl 2-bromopropanoate (B1255678) (EDOTBr), an ATRP initiator-functionalized monomer. nih.gov This is achieved by reacting the hydroxyl group of (2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.thermofisher.comdioxin-2-yl)methanol with 2-bromopropionyl bromide. The resulting EDOTBr monomer can be co-polymerized with unmodified EDOT to create a conducting polymer backbone studded with ATRP initiation sites. nih.gov These sites are then used to "graft from" the surface, growing polymer brushes of a desired composition, such as poly(oligo (ethylene glycol) methyl ether methacrylate) (POEGMA), to impart properties like antifouling to the surface. nih.gov
This strategy allows for the creation of multifunctional materials that combine the conductive properties of polymers like PEDOT with the tailored surface properties of the grafted polymer brushes. nih.govresearchgate.net
Table 3: Synthesis of an Electropolymerization-Initiating Monomer
| Reactant 1 | Reactant 2 | Product | Application | Reference |
|---|---|---|---|---|
| (2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.thermofisher.comdioxin-2-yl)methanol | 2-Bromopropionyl bromide | (3,4-Ethylenedioxythiophene) methyl 2-bromopropanoate (EDOTBr) | Initiator for Surface-Initiated ATRP (SI-ATRP) of antifouling polymer brushes on conducting surfaces | nih.gov |
Scalable Synthetic Approaches for Research and Development
Transitioning a synthetic route from a laboratory scale to a larger research and development or industrial scale presents numerous challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety. For a compound like this compound, common synthetic routes include the esterification of 3-bromopropanoic acid or the radical addition of hydrogen bromide to methyl acrylate.
Key considerations for scalable synthesis include:
Reagent Choice and Stoichiometry: Using large excesses of reagents, which may be feasible in the lab, becomes economically and environmentally unviable on a larger scale.
Reaction Conditions: Heat transfer and mixing become significant challenges in large reactors. The inability to maintain homogenous temperature control can lead to side reactions and decomposition. thieme-connect.com
Solvent Management: The volume of solvent used and the methods for its removal and recycling are major cost and environmental drivers. Exploring greener solvents or continuous flow systems can mitigate these issues.
Purification: Methods like chromatography that are common in the lab are often not practical for large quantities. Alternative purification techniques such as distillation, crystallization, or slurrying must be developed. thieme-connect.com
Process Safety: The exothermic nature of reactions and the handling of corrosive or toxic reagents like HBr require careful engineering controls.
Table 4: Considerations for Scalable Synthesis
| Factor | Laboratory Scale | Scalable (R&D) Approach | Rationale | Reference |
|---|---|---|---|---|
| Yield | Often prioritized without full optimization | Modest yields may be accepted if the process is robust and reproducible | Large-scale purification difficulties can cause yield to drop significantly | thieme-connect.com |
| Purification | Chromatography is common | Crystallization, distillation, slurrying | Scalability and cost-effectiveness of the purification method | thieme-connect.com |
| Reaction Control | Simple heating/cooling baths | Jacketed reactors, continuous flow systems | Maintaining optimal temperature and mixing is critical to avoid side products | thieme-connect.com |
| Reagents | Excess reagents often used | Near-stoichiometric amounts, catalyst optimization | Cost, safety, and waste reduction |
Reaction Chemistry and Mechanistic Investigations of Methyl 3 Bromopropanoate
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The presence of a bromine atom, a good leaving group, on a primary carbon makes methyl 3-bromopropanoate (B1231587) highly susceptible to nucleophilic substitution reactions. These reactions can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
A variety of nucleophiles can displace the bromide ion from methyl 3-bromopropanoate, leading to the formation of a diverse array of functionalized propanoates.
Amines: Primary and secondary amines react with this compound to yield the corresponding 3-amino propanoate esters. For instance, the reaction with 2-methyl-1H-benzoimidazole results in the formation of 1-(2-methoxycarbonylethyl)-2-methylbenzimidazole. fishersci.ca These reactions are fundamental in the synthesis of various nitrogen-containing compounds.
Alcohols: While less common as direct nucleophiles for substitution on alkyl halides, alcohols can participate in substitution reactions, particularly under conditions that favor the SN1 pathway or when activated. nih.gov The reaction with an alcohol would lead to the formation of a 3-alkoxypropanoate ester.
Thiols: Thiols are excellent nucleophiles and readily react with this compound to form 3-(alkylthio)propanoate or 3-(arylthio)propanoate esters. This reaction is a straightforward method for introducing a sulfur-containing moiety into a molecule.
The general scheme for these nucleophilic substitution reactions is as follows:
CH3OOCCH2CH2Br + Nu- → CH3OOCCH2CH2Nu + Br-
(where Nu- represents a nucleophile such as RNH2, ROH, or RSH)
The choice between an SN1 and SN2 pathway is influenced by several factors. The primary nature of the carbon bearing the bromine atom in this compound strongly favors the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. scribd.com This typically results in an inversion of stereochemistry if the carbon were chiral. However, conditions that can stabilize a carbocation intermediate, such as the use of a polar, protic solvent or the presence of a Lewis acid, might introduce some SN1 character to the reaction.
The rates of nucleophilic substitution reactions of this compound are governed by the principles of chemical kinetics. For an SN2 reaction, the rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. scribd.com
Rate = k[CH3OOCCH2CH2Br][Nu-]
The rate constant, k, is influenced by factors such as the strength of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will lead to a faster reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, leaving it more reactive.
Thermodynamically, the feasibility of a substitution reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The stability of the products relative to the reactants is a key factor. For example, the formation of a strong carbon-nucleophile bond at the expense of the weaker carbon-bromine bond contributes to a favorable thermodynamic profile. The chelate effect, where a multidentate ligand replaces multiple monodentate ligands, can also drive a reaction forward due to an increase in entropy. libretexts.org
| Factor | Effect on SN2 Reaction Rate | Thermodynamic Consideration |
| Nucleophile Strength | Stronger nucleophiles increase the rate. | Formation of a more stable C-Nu bond favors the products. |
| Solvent | Polar aprotic solvents generally increase the rate. | Solvation of ions can affect the overall energy change. |
| Temperature | Increasing temperature generally increases the rate. | Can affect the position of equilibrium for reversible reactions. |
| Leaving Group | Bromine is a good leaving group, facilitating the reaction. | The stability of the leaving group (Br-) is important. |
Role in Carbon-Carbon Bond Forming Reactions
This compound serves as a valuable electrophile in various carbon-carbon bond-forming reactions, particularly those mediated by organometallic reagents.
While direct participation of alkyl bromides in the Heck-Mizoroki reaction is less common than that of aryl or vinyl halides, related palladium-catalyzed cross-coupling reactions can utilize substrates like this compound. rsc.org These reactions typically involve the formation of an organopalladium intermediate which then reacts with another organic molecule to form a new carbon-carbon bond.
More specific to its utility is its potential role in other cross-coupling reactions. For instance, the bromine atom can be involved in coupling with organometallic reagents derived from other starting materials.
This compound can react with various metals to form organometallic intermediates. For example, reaction with magnesium would form a Grignard reagent, methyl 3-(magnesiobromo)propanoate. However, the presence of the ester group in the same molecule makes the formation of such a reagent challenging due to potential intramolecular reactions.
A more controlled approach involves the use of organocuprates or other "softer" organometallic reagents that can selectively react with the alkyl halide in the presence of the ester.
In the context of enzymatic reactions, studies on methyl-coenzyme M reductase have shown that brominated compounds can react with the nickel center of the enzyme to form organometallic Ni(III) species. nih.govacs.org While this is a biological example, it highlights the potential for this compound to form organometallic intermediates with transition metals. The formation of these intermediates is often a key step in catalytic cycles for carbon-carbon bond formation. nih.govacs.org
Ester Hydrolysis and Transesterification Pathways
The ester functional group of this compound can undergo hydrolysis and transesterification reactions, which are important for modifying the ester or converting it to a carboxylic acid.
Ester Hydrolysis:
Hydrolysis of this compound to 3-bromopropanoic acid can be achieved under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). chemguide.co.uklibretexts.org The reaction yields the carboxylate salt of the acid and methanol (B129727). libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org
Transesterification:
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new ester, this compound, and methanol.
CH3OOCCH2CH2Br + R'OH ⇌ R'OOCCH2CH2Br + CH3OH
This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products as it is formed. masterorganicchemistry.com
| Reaction | Conditions | Products | Key Features |
| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., HCl, H2SO4), heat | 3-Bromopropanoic acid, Methanol | Reversible, requires excess water to favor products. chemguide.co.uk |
| Base-Promoted Hydrolysis | Strong base (e.g., NaOH), heat | Sodium 3-bromopropanoate, Methanol | Irreversible, proceeds to completion. chemguide.co.uk |
| Transesterification | Alcohol (R'OH), acid or base catalyst | Alkyl 3-bromopropanoate, Methanol | Reversible, equilibrium driven by reactant concentration or product removal. masterorganicchemistry.com |
Radical Reaction Pathways and Intermediates
This compound can undergo radical-mediated reactions, particularly under photoredox catalysis conditions. In these reactions, the carbon-bromine bond is homolytically cleaved to generate a primary alkyl radical. This reactive intermediate can then participate in various transformations.
One notable application is in the functionalization of internal alkenes. nih.govacs.org In a process described by a 2022 study, this compound is used in conjunction with a photocatalyst, such as fac-Ir(ppy)₃, and a base to react with allylic azides. nih.govacs.org The proposed mechanism begins with the oxidative quenching of the excited photocatalyst by this compound. This single-electron transfer generates the 2-(methoxycarbonyl)ethyl radical. This radical then adds to the internal double bond of the allylic azide (B81097). The resulting radical intermediate is subsequently oxidized by the photocatalyst's oxidized form (PC•+) to a carbocation. A final deprotonation step yields the multisubstituted allylic azide product. nih.govacs.org
The versatility of this approach is demonstrated by the successful reaction of various substituted allylic azides with this compound, leading to a diverse range of products in synthetically useful yields. nih.gov
In a different context, the reaction of methyl-coenzyme M reductase (MCR) with bromoethanesulfonate, an analog of this compound, has been studied to understand the enzymatic mechanism. acs.orgnih.gov This research revealed the formation of several intermediates, including an alkyl-Ni(III) species and a subsequent radical species. acs.orgnih.gov While not directly involving this compound, these findings provide insight into the types of radical intermediates that can be formed from related bromo-compounds in complex biological systems. The table below summarizes the key intermediates observed. acs.orgnih.gov
| Intermediate Type | Spectroscopic Signature | Role in Mechanism |
| Alkyl-Ni(III) species | Absorption at 420 nm and a shoulder at 457 nm | Initial product from the decay of the active Ni(I) state |
| MCRBES radical | g-values at 2.00340 and 1.99832 | Formed after the alkyl-Ni(III) species |
This table illustrates the intermediates formed during the reaction of MCR with bromoethanesulfonate, providing a model for potential radical pathways involving similar bromo-compounds.
Mechanistic Elucidation of Complex Cascade Reactions
The elucidation of mechanisms in complex cascade reactions is a significant challenge in organic chemistry due to the multitude of intermediates and competing pathways. nih.govmpg.de While specific literature detailing a complex cascade reaction initiated directly by this compound is not prevalent, the principles of mechanistic investigation in similar systems are well-established.
Electrospray ionization mass spectrometry (ESI-MS) has proven to be a powerful tool for intercepting and characterizing transient intermediates in complex reaction mixtures. nih.govmpg.de This technique allows for the detailed structural analysis of species that are present in low concentrations and have short lifetimes. mpg.de
For instance, in a study of a complex organocatalytic triple cascade reaction, ESI-MS combined with tandem mass spectrometry (MS/MS) was instrumental in identifying the key intermediates of the proposed catalytic cycle. mpg.de This approach provides a roadmap for how one might investigate a cascade reaction involving this compound. Such an investigation would involve:
Monitoring the reaction progress over time using ESI-MS to identify the masses of potential intermediates.
Isolating and fragmenting these intermediates using MS/MS to deduce their structures.
Using isotopically labeled starting materials , such as deuterium-labeled this compound, to track the movement of specific atoms throughout the reaction sequence. bath.ac.uk
A photoredox-catalyzed reaction involving this compound and allylic azides serves as an example of a multi-step process where understanding the sequence of events is crucial. nih.govacs.org The proposed cascade involves radical formation, addition to a double bond, oxidation, and deprotonation. nih.govacs.org The table below outlines the proposed steps in this cascade.
| Step | Transformation | Key Species Involved |
| 1 | Radical Generation | This compound, Excited Photocatalyst |
| 2 | Radical Addition | 2-(methoxycarbonyl)ethyl radical, Allylic azide |
| 3 | Oxidation | Radical adduct, Oxidized Photocatalyst |
| 4 | Deprotonation | Carbocation intermediate, Base |
This table outlines the sequential steps in a photoredox-catalyzed cascade reaction involving this compound.
By applying these advanced analytical techniques and mechanistic principles, a deeper understanding of the intricate reaction pathways of this compound in complex chemical transformations can be achieved.
Applications of Methyl 3 Bromopropanoate in Contemporary Organic Synthesis
As a Precursor for Complex Heterocyclic Systems
Methyl 3-bromopropanoate (B1231587) serves as a key starting material for the construction of various intricate heterocyclic frameworks. lookchem.comvulcanchem.com Its utility in forming these complex structures is highlighted in the following sections.
Synthesis of Spiroannellated γ-Lactones
A notable application of methyl 3-bromopropanoate is in the synthesis of spiroannellated γ-lactones. lookchem.comsigmaaldrich.comfishersci.caresearchgate.netscientificlabs.co.ukthermofisher.comottokemi.comchemicalbook.comcymitquimica.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com These compounds are of significant interest due to their unique three-dimensional structures and potential applications in medicinal chemistry. The reaction, often promoted by samarium(II) iodide, involves the coupling of this compound with cycloalkanones. researchgate.net This process leads to the formation of the characteristic spirocyclic system where the γ-lactone ring is fused to the cycloalkane ring at a single carbon atom.
Synthesis of Pinacols and Related Diols
This compound is also utilized in the synthesis of pinacols and related 1,2-diols. lookchem.comsigmaaldrich.comfishersci.cascientificlabs.co.ukthermofisher.comottokemi.comchemicalbook.comcymitquimica.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comcolab.ws Pinacols are important intermediates in organic synthesis, often serving as precursors for ketones and other functional groups through the pinacol (B44631) rearrangement. chemistrysteps.comorganic-chemistry.orgbyjus.com The synthesis involving this compound can lead to the formation of these diol structures, which are valuable for further synthetic transformations. lookchem.comsigmaaldrich.comfishersci.cascientificlabs.co.ukthermofisher.comottokemi.comchemicalbook.comcymitquimica.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
Construction of 3-(1-Hydroxycycloalkyl)-1-oxaspiro[n,m]alkan-2-ones
Furthermore, this compound is instrumental in constructing complex molecules such as 3-(1-hydroxycycloalkyl)-1-oxaspiro[n,m]alkan-2-ones. lookchem.comsigmaaldrich.comfishersci.cascientificlabs.co.ukthermofisher.comottokemi.comchemicalbook.comcymitquimica.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com These unprecedented structures are formed through a reaction of cycloalkanones with this compound, often mediated by samarium(II) iodide. researchgate.net The resulting molecules possess a unique combination of a spiro-lactone and a hydroxycycloalkyl moiety, opening avenues for the exploration of novel chemical space and potential biological activities. lookchem.com
Benzimidazole (B57391) Core Formation and Derivatization
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this compound plays a role in its synthesis and derivatization. Benzimidazoles are bicyclic compounds composed of fused benzene (B151609) and imidazole (B134444) rings.
Synthesis of 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole
Specifically, this compound can react with 2-methyl-1H-benzoimidazole to yield 1-(2-methoxycarbonylethyl)-2-methylbenzimidazole. fishersci.cathermofisher.comottokemi.com This reaction involves the alkylation of the benzimidazole nitrogen with the electrophilic carbon of this compound, demonstrating its utility in functionalizing the benzimidazole core.
Intermediate in the Synthesis of Pharmaceutical Candidates and Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical candidates and bioactive molecules. ontosight.aichemimpex.com Its ability to introduce a three-carbon chain with a terminal ester group makes it a valuable tool for medicinal chemists.
One example of its application is in the synthesis of complex benzimidazole derivatives. For instance, it has been used in the multi-step synthesis of ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. In this synthesis, after the formation of the core benzimidazole structure, functionalization with molecules like this compound or its ethyl ester equivalent allows for the introduction of side chains that are critical for the compound's biological activity.
The reactivity of the bromine atom allows for nucleophilic substitution, while the ester group can be hydrolyzed or otherwise modified, providing a handle for further molecular elaboration. This versatility makes this compound a key component in the construction of complex molecules with potential therapeutic applications. ontosight.ai
Precursors for Anti-inflammatory and Analgesic Agents
The structural framework of this compound makes it a valuable precursor in the synthesis of complex molecules with therapeutic properties, including those with analgesic effects. A notable application is in the development of novel opioid receptor agonists. For instance, it has been employed in the synthesis of a peptide-remifentanil conjugate designed as a bifunctional mu/delta-opioid receptor agonist for pain treatment. In this synthesis, this compound is reacted with a piperidine (B6355638) derivative in the presence of triethylamine (B128534) (Et₃N) and potassium iodide (KI) to form a key intermediate, a remifentanil derivative. arabjchem.org This reaction highlights the role of this compound in introducing a specific carbon chain that is crucial for the final structure and biological activity of the analgesic compound. arabjchem.org The development of such dual agonists is a significant strategy in modern pharmacology to create safer opioids with high efficacy and reduced side effects. arabjchem.org
Synthesis of Piperidine Scaffold-Containing Compounds for Medicinal Chemistry
The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets. This compound is a key reagent for the N-alkylation of piperidine derivatives, a common strategy to introduce diverse functional groups.
One prominent example is in the synthesis of remifentanil derivatives, where methyl 3-bromopropionate is used to alkylate a piperidine precursor, leading to the formation of a methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate moiety. arabjchem.org This reaction is typically carried out under reflux conditions, demonstrating a practical method for constructing these complex medicinal compounds. arabjchem.org The resulting piperidine-containing molecules are often explored for their potential as potent analgesics. arabjchem.org
Contributions to Polymer Chemistry and Materials Science
This compound's reactivity is harnessed in the field of polymer chemistry for creating specialized polymers and functional materials.
The compound serves as a precursor to monomers used in the production of specialty polymers. For example, this compound can be reacted with 3-fluoroaniline (B1664137) to synthesize methyl 3-[(3-fluorophenyl)amino]propanoate. vulcanchem.com This resulting compound acts as a monomer which can be polymerized to create specialty polymers with specific properties conferred by the fluorophenyl group. vulcanchem.com Additionally, this compound has been utilized as an initiator in a novel, solvent-free method for surface-initiated polymerization. biomaterials.org In this approach, radio frequency glow discharge (RFGD) plasma is used to polymerize this compound (M3BP), creating an initiator layer on a substrate for subsequent grafting of polymer brushes. biomaterials.org
The surface modification of materials to enhance their properties is a cornerstone of materials science. This compound plays a crucial role in the functionalization of surfaces for creating advanced composites. A key application is its use as an initiator for grafting polymer brushes onto various substrates, including those used for biomedical implants. biomaterials.org
A solvent-free method utilizes radio frequency glow discharge (RFGD) plasma to polymerize methyl-3-bromopropionate (M3BP), depositing a stable, uniform initiator layer on a substrate like reinforced polyurethane. biomaterials.org This initiator layer, rich in bromine, is then used to initiate Activators ReGenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) of monomers such as sulfobetaine (B10348) methacrylate (B99206) (SBMA). biomaterials.org The resulting grafted polymer brushes (pSBMA) create a super-hydrophilic surface that can prevent protein adsorption, thereby mitigating the foreign body response and improving the biocompatibility of medical implants. biomaterials.org This technique demonstrates a significant advancement over conventional methods that often require harsh solvents and are incompatible with many polymeric substrates. biomaterials.org
Table 1: Application of this compound in Polymer Grafting
| Application Area | Substrate | Initiator System | Polymerization Method | Grafted Polymer | Reference |
|---|---|---|---|---|---|
| Biomedical Implant Coating | Reinforced Polyurethane | Plasma-polymerized Methyl-3-bromopropionate (M3BP) | ARGET ATRP | Polysulfobetaine methacrylate (pSBMA) | biomaterials.org |
Role in Agrochemical Development and Optimization
This compound is a significant intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. ontosight.ainbinno.com Its utility lies in its ability to act as a building block, allowing for the introduction of the propanoate structure into more complex molecules with desired pesticidal activity. ontosight.aicymitquimica.com The bromine atom provides a reactive handle for nucleophilic substitution reactions, enabling the construction of a wide range of active ingredients. cymitquimica.com The demand for this compound is linked to the growth of the global herbicide and fungicide markets, underscoring its importance in modern agriculture. nbinno.com Furthermore, deuterated versions of this compound are synthesized for use in metabolic studies of these agrochemicals. smolecule.com
Utilization in Fine Chemical Production (e.g., Flavors, Fragrances, Dyes)
In the realm of fine chemicals, esters are well-known for their characteristic odors, and this compound is no exception, being described as a colorless to pale yellow liquid with a fruity odor. cymitquimica.com This property makes it and its derivatives potential components in the formulation of flavors and fragrances. While direct use may be limited by the presence of bromine, it serves as a valuable intermediate. For instance, related compounds like methyl 3-oxoheptanoate are widely used as flavoring agents and fragrances due to their pleasant aromas. medchemexpress.com this compound can be used as a starting material to synthesize such molecules through various chemical transformations. medchemexpress.com Its application as an organic building block allows for the synthesis of a variety of fine chemicals beyond just flavors and fragrances. ottokemi.com
Interactions of Methyl 3 Bromopropanoate in Biological and Enzymatic Systems
Probing Enzyme Catalysis Mechanisms (e.g., Methyl-Coenzyme M Reductase)
The enzyme Methyl-Coenzyme M Reductase (MCR) is a prime example of a system studied using bromo-alkane compounds. MCR is a nickel-containing enzyme that catalyzes the final and crucial step in methanogenesis—the formation of methane. nih.gov The precise mechanism of MCR has been the subject of extensive investigation, with three main proposed mechanisms (I, II, and III) that differ in the nature of the key intermediates. acs.orgnih.govrsc.org
Due to the difficulty in observing intermediates with the natural substrate (methyl-coenzyme M), researchers employ substrate analogues like 3-bromopropionate and 3-bromopropanesulfonate (B1229281) (BPS) to react with the enzyme's active Ni(I) state (MCRred1). nih.govacs.org These analogues act as inhibitors that can "freeze" the enzyme in specific states, providing spectroscopic snapshots of catalytic intermediates. acs.orgnih.gov For instance, 3-bromopropionate has been reported to be an irreversible inhibitor of MCR, quenching the active MCRred1 signal by oxidizing the Ni(I) center to an EPR-silent Ni(II) state. nih.govnih.gov This inhibitory action helps to confirm the role and reactivity of the nickel cofactor in the catalytic cycle.
Formation of Alkyl-Nickel Intermediates
One of the central questions in the MCR mechanism is whether a direct bond forms between the substrate's alkyl group and the enzyme's nickel cofactor. Mechanism I posits the formation of a methyl-Ni(III) intermediate through the nucleophilic attack of Ni(I) on methyl-coenzyme M. acs.orgrsc.orgrsc.org
Studies using alkyl halides provide strong evidence for this type of intermediate. The reaction of MCRred1 with potent inhibitors like 3-bromopropanesulfonate (BPS) or various brominated carboxylic acids generates stable organometallic alkyl-Ni(III) species. nih.govnih.govrsc.org These adducts, such as the MCRPS state formed with BPS, are characterized by a distinct EPR signal and provide a tangible model for the proposed methyl-Ni(III) intermediate in the natural reaction. nih.govacs.org While 3-bromopropionate itself has been reported to act primarily as an oxidizing agent rather than forming a stable MCRXA signal, the broader class of brominated acids demonstrates the capacity of the MCR active site to form these crucial alkyl-nickel bonds, lending significant support to Mechanism I. nih.gov
Table 1: Intermediates Formed from the Reaction of MCRred1 with Substrate Analogues
| Substrate Analogue | Resulting Species/State | Mechanistic Insight | Citations |
|---|---|---|---|
| 3-Bromopropanesulfonate (BPS) | Alkyl-Ni(III) species (MCRPS) | Supports Mechanism I (organometallic pathway) | nih.govacs.orgnih.gov |
| 2-Bromoethanesulfonate (B1233127) (BES) | Radical species (MCRBES) | Supports radical pathways | acs.orgnih.gov |
| 3-Bromopropionate | Quenched MCRred1 signal (Ni(II) state) | Acts as an irreversible inhibitor, oxidizing the Ni(I) center | nih.govnih.gov |
| Methyl Iodide / Methyl Bromide | Methyl-Ni(III) species (MCRMe) | Supports Mechanism I (organometallic pathway) | acs.orgrsc.org |
| Brominated Carboxylic Acids | Alkyl-Ni(III) species (MCRXA) | Demonstrates active site flexibility for forming alkyl-Ni bonds | nih.gov |
Investigation of Radical Pathways in Enzymatic Transformations
Alternative catalytic theories, such as Mechanism II, propose that the reaction proceeds through a methyl radical intermediate rather than an organonickel species. acs.orgnih.gov This mechanism suggests that the Ni(I) center attacks the sulfur atom of methyl-coenzyme M, leading to the homolytic cleavage of the methyl-sulfur bond. acs.orgnih.gov
Here again, substrate analogues have been instrumental. The reaction of MCRred1 with 2-bromoethanesulfonate (BES) in the presence of coenzyme B generates a detectable radical species, lending credence to the possibility of radical intermediates in the catalytic cycle. acs.orgnih.gov Significantly, 3-bromopropionate has also been shown to induce a doublet radical EPR signal under similar conditions, indicating its utility in probing these radical pathways. acs.orgnih.gov The ability of different analogues to generate either alkyl-Ni(III) species or radical intermediates suggests that the true catalytic cycle may be a hybrid mechanism that incorporates features of both pathways. nih.gov
Functional Derivatization for Biological Activity Studies
Beyond its role as an enzymatic probe, methyl 3-bromopropanoate (B1231587) is a useful reagent for the functional derivatization of larger, more complex molecules to study or modify their biological activity. Its bifunctional nature—an ester at one end and a reactive alkyl bromide at the other—allows it to act as a linker or introduce new chemical moieties.
A clear example is found in the development of mifepristone (B1683876) derivatives to study antigestagenic activity. In one study, methyl 3-bromopropanoate was reacted with a demethylated mifepristone precursor to attach a propionate (B1217596) methyl ester side chain. acs.org This modification was part of a broader investigation into how different "linker groups" attached to the steroid scaffold influence its biological activity, contributing to structure-activity relationship (SAR) studies. acs.org
In another application, this compound serves as an alkylating agent in the synthesis of advanced tools for proteomics. It was used in the multi-step synthesis of a "click-chemistry-based enrichable crosslinker" (cliXlink) designed for structural and protein interaction analysis by mass spectrometry. d-nb.infobiosynth.com In the synthesis, it was used to alkylate thiol groups generated from the reductive cleavage of a disulfide bond, forming a stable thioether linkage within the crosslinker molecule. d-nb.info
Table 2: Applications of this compound in Functional Derivatization
| Application Area | Molecule Modified | Purpose of Derivatization | Citation |
|---|---|---|---|
| Antigestagenic Drug Development | Mifepristone derivative | To create a new analogue (ester 17) for structure-activity relationship (SAR) studies | acs.org |
| Proteomics | Disulfide-containing synthetic intermediate | To alkylate thiols in the synthesis of a mass spectrometry crosslinker | d-nb.info |
Applications in Biochemical Pathway Elucidation
The elucidation of biochemical pathways requires tools that can map the complex network of interactions between proteins and other biomolecules. This compound is a component in the creation of such tools, particularly in the field of mass spectrometry-based proteomics.
Cross-linking mass spectrometry (XL-MS) is a powerful technique used to identify protein-protein interactions and gain insights into the three-dimensional structure of protein complexes. The technique relies on reagents that can covalently link proteins that are in close proximity. This compound can be employed in the synthesis of these cross-linkers. nih.gov By using it or related compounds like methyl 4-iodobutyrate, researchers can synthesize a variety of cross-linkers with different chain lengths, providing more detailed topological information about protein structures and their cellular interaction networks. nih.gov The crosslinker synthesized using this compound was successfully used in XL-MS workflows to covalently link protein sites, functionalize them for enrichment, and ultimately identify the cross-linked peptides by mass spectrometry, thereby helping to elucidate protein interactomes. d-nb.info
Furthermore, the use of 3-bromopropionate and its analogues to inhibit MCR and trap specific intermediates is a direct application in elucidating the methanogenesis pathway. acs.orgnih.gov By creating specific inhibited states of this key enzyme, researchers can deduce the sequence of events and the chemical nature of the intermediates involved in one of nature's most fundamental metabolic pathways.
Theoretical and Computational Investigations of Methyl 3 Bromopropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For methyl 3-bromopropanoate (B1231587), these methods have been applied to explore its reactivity in various chemical transformations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. It is instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers, thereby providing a detailed mechanistic understanding.
In the context of methyl 3-bromopropanoate, DFT studies have been employed to understand its role in alkylation reactions. For instance, research on the regioselectivity of alkylating 1,2,4-triazole-3-thiones has utilized this compound as an alkylating agent. researchgate.netresearchgate.net These studies show that under alkaline conditions, the reaction can lead to a mixture of S-alkylation and N-alkylation products. researchgate.netresearchgate.net DFT calculations, often combined with methods like the Gauge-Independent Atomic Orbital (GIAO) to predict NMR chemical shifts, help to reliably determine the site of alkylation by comparing computed and experimental spectroscopic data. researchgate.net The calculations can elucidate the factors governing this regioselectivity, such as the relative energies of the transition states leading to the different products.
| DFT Application Area | Key Findings | Computational Method Example |
| Alkylation Regioselectivity | Predicts the most likely site of attack (S vs. N) on ambident nucleophiles. researchgate.net | B3LYP/6-31G(d) with GIAO |
| Reaction Mechanism Support | Helps to confirm or propose mechanisms for complex synthetic transformations. researchgate.netescholarship.org | M06-2X/6-311G(d,p) |
| Synthesis of Bioactive Molecules | Used to rationalize the formation of intermediates in the synthesis of complex pharmacological agents. nih.govacs.orgnih.gov | B3LYP/6-311++G(d) with SMD solvent model |
Semi-Empirical Methods for Molecular Interactions
Semi-empirical quantum mechanical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying large molecular systems and for high-throughput screening. These methods use parameters derived from experimental data to simplify calculations. nih.gov
While specific, in-depth semi-empirical studies focused exclusively on the molecular interactions of isolated this compound are not extensively documented in the literature, these methods are frequently employed in broader contexts like drug design and materials science where this molecule might be a fragment. For example, in the development of scoring functions for structure-based drug design (SBDD), semi-empirical Hamiltonians are used to estimate the conformational energies and interaction potentials of small organic molecules. nih.gov In such a framework, the interactions of a fragment like this compound within a larger, biologically active molecule would be evaluated to predict binding affinity and orientation in a receptor pocket.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions that are not accessible from static quantum chemical calculations.
Conformational Analysis and Intermolecular Interactions
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C single bonds give rise to different conformers.
Computational methods, ranging from force fields to high-level quantum mechanical theories, are essential for determining the relative energies of these conformers. nih.govwustl.edu The most stable conformations are typically those that minimize steric hindrance and unfavorable electrostatic interactions. For haloalkanes, the key dihedral angles are those that dictate the relative positions of the halogen and other bulky groups. acs.orgresearchgate.net In this compound, the key dihedral angle is Br-C-C-C. The primary conformers would be the anti conformation, where the bromine atom and the carbonyl group are furthest apart (dihedral angle of ~180°), and the gauche conformation, where they are closer (dihedral angle of ~60°).
| Conformer | Approximate Dihedral Angle (Br-C-C-C) | Qualitative Energy | Key Interaction |
| Anti | 180° | Lower | Minimized steric and dipole-dipole repulsion |
| Gauche | 60° | Higher | Increased steric and dipole-dipole repulsion |
Computational Approaches to Supramolecular Assembly and Material Design
Computational methods are increasingly vital in the field of supramolecular chemistry and materials science for predicting how molecules will self-assemble into larger, ordered structures. This compound can serve as a precursor or building block in the synthesis of more complex molecules designed for self-assembly. nii.ac.jp
For example, it can be used to introduce a propionate (B1217596) ester functionalized chain onto a core molecule. qucosa.deresearchgate.net This modification can influence the resulting molecule's ability to form specific non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, which drive supramolecular assembly. Computational studies, including DFT and MD, can model these interactions to predict the most stable packing arrangements in a crystal lattice or the morphology of self-assembled aggregates. kyoto-u.ac.jp By understanding how the introduction of the methyl propanoate group affects intermolecular forces, researchers can rationally design molecules for applications in areas like organic electronics or drug delivery systems. nii.ac.jp
Predictive Modeling for Synthetic Pathway Design and Optimization
Predictive modeling has emerged as a powerful tool in modern chemistry, enabling the design and optimization of synthetic pathways with greater efficiency and precision. For a versatile building block like this compound, computational approaches can be instrumental in both planning its synthesis and predicting its reactivity in more complex transformations. These models leverage machine learning, quantum chemistry, and data-driven algorithms to navigate the vast landscape of possible chemical reactions.
The primary synthesis of this compound involves the esterification of 3-bromopropanoic acid with methanol (B129727), typically in the presence of an acid catalyst. ontosight.ai While straightforward, predictive models can optimize this process by forecasting the impact of various parameters on reaction yield and purity. For instance, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with reaction outcomes, helping to select the most effective catalyst or solvent system. core.ac.uk
Furthermore, advanced predictive models, including those based on transformer architectures inspired by natural language processing, are revolutionizing retrosynthesis. nih.gov These models can deconstruct a target molecule into simpler, commercially available precursors. While this compound is itself a starting material, such models are invaluable for designing pathways to more complex molecules where it is a key intermediate. nih.govfrontiersin.org By analyzing vast databases of chemical reactions, these tools can propose novel and efficient synthetic routes that might not be immediately obvious to a human chemist.
Predictive Models in Retrosynthesis
Transformer-based models and other machine learning algorithms can be trained on extensive reaction datasets to predict the reactants, reagents, and conditions necessary to synthesize a target molecule. nih.gov For a reaction involving this compound, such as its use in the alkylation of (−)-cis-N-normetazocine, a predictive model could suggest optimal conditions by learning from similar published reactions. nih.gov
The table below illustrates the type of data used to train such predictive models, drawing from known reactions involving this compound.
Table 1: Reaction Parameters for Syntheses Utilizing this compound
| Reactant | Reagents | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| (−)-cis-N-normetazocine | NaHCO₃, KI | DMF | 55°C, 24 h | N-Normetazocine Derivative | nih.gov |
| Benzimidazole (B57391) | K₂CO₃, 18-crown-6 | DMF | 60°C, overnight | Benzimidazole Derivative | nih.govresearchgate.net |
| (+)-cis-Normetazocine | NaHCO₃, KI | DMF | 55°C, 24 h | Sigma 1-Antagonist | rsc.org |
Optimization through Computational Studies
Beyond pathway design, computational methods like Density Functional Theory (DFT) can be used to optimize reaction conditions. DFT calculations can elucidate reaction mechanisms, identify transition states, and determine activation energies. researchgate.net For the esterification of 3-bromopropanoic acid, DFT could be used to model the catalytic cycle, comparing the efficacy of different acid catalysts and predicting the energetic barriers for each step. This allows for a rational, theory-driven approach to optimization, minimizing the need for extensive empirical screening.
Similarly, in reactions where this compound acts as an electrophile, computational models can predict its reactivity. The reactivity of organic compounds with nucleophiles can be influenced by factors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk Predictive models can calculate these quantum chemical descriptors to forecast reaction rates and potential side reactions. rsc.org
The physical and computed properties of this compound are fundamental inputs for these predictive models.
Table 2: Selected Physicochemical and Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇BrO₂ | nih.govchemscene.com |
| Molecular Weight | 167.001 g/mol | nist.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | COC(=O)CCBr | nih.gov |
| Boiling Point (at 18 mmHg) | 64-66°C | palchem.com |
| Density (at 25°C) | 1.53 g/cm³ | palchem.com |
| Computed XLogP3-AA | 0.8 | nih.gov |
By integrating these computational tools, the synthesis and application of this compound can be approached more strategically. Predictive modeling offers a pathway to not only optimize existing synthetic routes but also to discover new chemical transformations, accelerating the pace of chemical research and development.
Advanced Characterization Methodologies in Methyl 3 Bromopropanoate Research
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For Methyl 3-bromopropanoate (B1231587), various spectroscopic methods are indispensable for both confirming its identity and understanding its role in chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. In the context of Methyl 3-bromopropanoate, ¹H NMR and ¹³C NMR are routinely used for structural confirmation. chemicalbook.com
Research has demonstrated the utility of NMR in monitoring the progress of reactions involving this compound. For instance, in reactions where this compound acts as a reactant, the disappearance of its characteristic proton and carbon signals, and the appearance of new signals corresponding to the product, can be tracked over time. This allows for the determination of reaction kinetics and the optimization of reaction conditions. asahilab.co.jp The ability to observe intermediates and byproducts in real-time provides invaluable mechanistic insights. asahilab.co.jprsc.org For example, the progress of the dehydroxybromination of methyl 3-hydroxy-3-phenylpropanoate was monitored by recording the first ¹H NMR spectrum at –20 °C. rsc.org
| Technique | Application in this compound Research | Key Findings |
| ¹H NMR | Structural elucidation and reaction monitoring. | Provides information on the chemical shift and coupling constants of protons, confirming the arrangement of atoms. Allows for real-time tracking of reactant consumption and product formation. |
| ¹³C NMR | Structural confirmation. | Identifies the number and types of carbon atoms in the molecule, complementing ¹H NMR data for a complete structural picture. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. libretexts.org These methods are particularly useful for identifying the functional groups present in a molecule. For this compound, IR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the C-Br bond, the C=O of the ester group, and the C-O single bond. chemicalbook.comavs.org
During a chemical reaction, changes in these vibrational frequencies can be observed, indicating the transformation of functional groups. For example, if this compound is undergoing a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the new functional group can be monitored.
| Spectroscopic Feature | Vibrational Mode | Significance in this compound Analysis |
| C=O Stretch | Carbonyl group of the ester | Confirms the presence of the ester functionality. |
| C-O Stretch | Ester single bond | Provides further evidence for the ester group. |
| C-Br Stretch | Carbon-bromine bond | Key indicator of the bromo-substituent. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.combruker.commdpi.com In the context of reactions involving this compound, particularly those initiated by light or radical initiators, EPR spectroscopy is an invaluable tool for detecting and identifying any transient radical intermediates. nih.gov
This technique can provide crucial evidence for radical-mediated reaction mechanisms. By using spin trapping agents, short-lived radicals can be converted into more stable radicals that can be readily observed by EPR, providing information about the structure of the initial radical. mdpi.comsrce.hr This is essential for understanding the intricate pathways of many organic reactions. srce.hr
Chromatographic and Mass Spectrometric Analyses for Complex Mixture Separation and Identification
When this compound is part of a complex mixture, such as the product of a chemical reaction, chromatographic techniques are essential for separating the individual components. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. ambeed.comvwr.com
Coupling chromatography with mass spectrometry (MS) provides a powerful analytical combination. As the separated components elute from the chromatograph, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This GC-MS or LC-MS approach allows for the unambiguous identification of this compound and other compounds in the mixture. chemicalbook.comnist.gov The progress of reactions can be monitored by analyzing samples at different time intervals. orgsyn.org
Microscopy Techniques for Functionalized Nanomaterials (e.g., SEM, TEM)
In materials science, this compound can be used to functionalize the surface of nanomaterials. To characterize these modified materials, high-resolution microscopy techniques are indispensable.
Scanning Electron Microscopy (SEM) provides high-magnification images of the surface morphology of the functionalized nanoparticles, revealing information about their size, shape, and surface texture. researchgate.net
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of the nanomaterials. beilstein-journals.org In the case of nanoparticles functionalized with molecules derived from this compound, TEM can be used to observe the coating on the nanoparticle surface and to determine its thickness and uniformity. escholarship.orguni-halle.de
X-ray Based Analyses for Elemental and Structural Confirmation
X-ray based techniques provide fundamental information about the elemental composition and crystal structure of materials.
X-ray Fluorescence (XRF) can be used to confirm the presence of bromine in materials functionalized with this compound. This non-destructive technique bombards the sample with X-rays, causing it to emit fluorescent X-rays at energies characteristic of the elements present. acs.org
X-ray Diffraction (XRD) is employed to determine the crystallographic structure of solid materials. If this compound or its derivatives are crystalline, XRD can provide detailed information about the arrangement of atoms in the crystal lattice. This is crucial for understanding the solid-state properties of these compounds.
Environmental Fate and Safety Research Perspectives of Methyl 3 Bromopropanoate
Studies on Environmental Persistence and Degradation Pathways
Comprehensive experimental studies detailing the environmental persistence of methyl 3-bromopropanoate (B1231587) are not widely available in published literature, with many safety data sheets noting a lack of specific data on the topic. sigmaaldrich.com However, based on its chemical structure, two primary degradation pathways can be anticipated: hydrolysis and biodegradation.
Hydrolysis: As a carboxylic acid ester, methyl 3-bromopropanoate is susceptible to hydrolysis, a chemical reaction with water that would break the ester bond. This process yields 3-bromopropanoic acid and methanol (B129727). ambeed.commst.dk The rate of ester hydrolysis is dependent on pH and temperature. mst.dk Generally, this process can be catalyzed by acids or bases. mst.dk The base-catalyzed pathway, in particular, is a common mechanism for the degradation of esters in the environment. mst.dk
Biodegradation: The carbon-bromine bond in this compound suggests it may be a substrate for certain microorganisms. Haloalkane dehalogenases are enzymes produced by a range of bacteria that are capable of cleaving carbon-halogen bonds in aliphatic compounds. ontosight.aiottokemi.com These enzymes catalyze the hydrolytic conversion of halogenated hydrocarbons into their corresponding alcohols, a halide ion, and a proton. ontosight.ai While studies specifically targeting this compound are not prominent, these enzymes are known to act on a wide variety of brominated compounds, including structurally similar bromoalkane substrates and esters like methyl 2-bromopropionate. ontosight.ainih.gov This suggests a plausible pathway for the biodegradation of this compound in environments where such microbial activity is present.
Research into Environmental Mobility and Distribution
Similar to persistence, specific research on the environmental mobility and distribution of this compound is limited. sigmaaldrich.com However, some general characteristics can be inferred from its physical properties and established environmental science principles.
Distribution in the Environment: The compound's moderate boiling point and volatility suggest that if released into the environment, it could partition between soil, water, and air. Its potential to enter waterways raises concerns about aquatic toxicity, while its volatility indicates a possibility of atmospheric transport. The ultimate distribution would be governed by site-specific conditions such as temperature, soil type, and water content.
Ecotoxicological Investigations (e.g., Aquatic Toxicity)
While many safety documents state that no specific data is available for the toxicity of this compound to aquatic organisms like fish and crustaceans, other sources provide hazard classifications that point to significant environmental risk.
The German water hazard class (WGK) for this compound is 3, which signifies that the substance is "severely hazardous to water". sigmaaldrich.com Furthermore, aggregated GHS information submitted to the European Chemicals Agency (ECHA) includes classifications that highlight its danger to aquatic ecosystems, although the exact classification varies between notifiers. ambeed.com These classifications suggest that releases into aquatic environments should be avoided.
| Endpoint | Classification | Source |
|---|---|---|
| Hazard to the Aquatic Environment | WGK 3: Severely hazardous to water | sigmaaldrich.com |
| Hazard to the Aquatic Environment | H402: Harmful to aquatic life | ambeed.com |
| Hazard to the Aquatic Environment, Long-Term | H410: Very toxic to aquatic life with long-lasting effects | ambeed.com |
| Hazard to the Aquatic Environment, Long-Term | H411: Toxic to aquatic life with long-lasting effects | ambeed.com |
| Hazard to the Aquatic Environment, Long-Term | H412: Harmful to aquatic life with long-lasting effects | ambeed.com |
Development of Responsible Handling and Waste Management Protocols in Laboratory and Industrial Settings
Given the identified hazards, the development and strict adherence to responsible handling and waste management protocols are essential in both laboratory and industrial contexts.
Handling and Storage:
Ventilation: Handle the compound in a well-ventilated area or within a closed system to avoid inhalation of vapors or mists. Local exhaust ventilation is recommended.
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses or a face shield, chemical-resistant gloves, and protective clothing to prevent skin and eye contact. sigmaaldrich.com If ventilation is inadequate, a suitable respirator should be used.
Ignition Sources: Keep the substance away from open flames, hot surfaces, sparks, and other sources of ignition as it is a combustible liquid. sigmaaldrich.com Take precautionary measures against the buildup of electrostatic charge. sigmaaldrich.com
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. sigmaaldrich.com It should be stored away from incompatible materials such as acids, bases, and reducing agents.
Accidental Release and Waste Management:
Spill Containment: In case of a spill, remove all ignition sources and ensure adequate ventilation. sigmaaldrich.com Prevent the product from entering drains or surface waters. Absorb the spill with a non-combustible, inert material like sand, earth, or vermiculite. sigmaaldrich.com
Disposal: Dispose of the chemical waste in accordance with local, regional, and national environmental regulations. It should be offered to a licensed professional waste disposal service. sigmaaldrich.com Containers that have held the substance may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.
Q & A
Basic: What are the primary synthetic routes for methyl 3-bromopropanoate, and how do their yields compare?
Methodological Answer:
The two most common routes involve:
- Route 1: Bromination of methyl acrylate using HBr or N-bromosuccinimide (NBS) under radical or light-initiated conditions, achieving ~97% yield .
- Route 2: Esterification of 3-bromopropanoic acid with methanol via acid catalysis (e.g., H₂SO₄), yielding ~82% .
For optimization, Route 1 is preferred for high yield but requires strict control of radical initiators. Route 2 may require excess methanol and prolonged reflux to drive esterification. Purity can be confirmed via GC-MS or ¹H NMR (δ ~3.7 ppm for methoxy group; δ ~3.5 ppm for CH₂Br) .
Basic: What analytical techniques are critical for verifying this compound purity in synthetic workflows?
Methodological Answer:
- GC-MS: Monitors retention time and mass fragmentation (m/z 172 for [M]⁺, m/z 93 for CH₂Br⁺).
- ¹H/¹³C NMR: Key signals include δ 3.7 (s, OCH₃), δ 3.5 (t, CH₂Br), and δ 2.7 (t, CH₂COO) .
- FT-IR: Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Br bond (600–500 cm⁻¹).
Always cross-reference with spectral databases (e.g., NIST Chemistry WebBook) to rule out side products like unreacted acrylate or diesters .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves (tested against bromoesters), lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation; vapor pressure data (if unavailable) should be estimated via Antoine equation.
- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite.
- Waste Disposal: Segregate halogenated waste for incineration to prevent environmental release of brominated byproducts .
Advanced: How do catalytic systems influence the homocoupling of this compound in sp³–sp³ bond formation?
Methodological Answer:
- Cobalt Catalysis: Using Co(acac)₂ with TPTZ ligand yields bisester products at 66% yield but requires anhydrous conditions and inert atmosphere .
- Nickel Catalysis: Modified Ni/TPTZ systems achieve 81% yield due to improved oxidative addition kinetics. Key variables include ligand basicity and solvent polarity (dioxane > THF) .
Optimization Tip: Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) and quantify yields via internal standard (e.g., triphenylmethane).
Advanced: How does the spin density distribution of this compound affect its reactivity in radical reactions?
Methodological Answer:
Computational studies (DFT/B3LYP) show bromine’s electron-withdrawing effect localizes spin density on the β-carbon, favoring radical addition at the CH₂Br position. This contrasts with 2-bromopropanoate, where density shifts to the α-carbon .
Experimental Design: Use EPR spectroscopy to validate spin distribution under reaction conditions (e.g., AIBN-initiated polymerization).
Advanced: How to resolve contradictions in reported yields for this compound syntheses?
Methodological Answer:
Discrepancies (e.g., 97% vs. 82% yields) arise from:
- Reagent Purity: Commercial 3-bromopropanoic acid may contain traces of water, reducing esterification efficiency .
- Side Reactions: Radical inhibitors (e.g., BHT) in methyl acrylate can suppress bromination in Route 1.
Mitigation: Pre-dry reagents (molecular sieves) and characterize starting materials via Karl Fischer titration .
Advanced: What role does this compound play in synthesizing heterocyclic drug intermediates?
Methodological Answer:
It serves as a C3 alkylating agent in:
- Benzoxazepinones: Reacts with pyridyl amines under Ullmann conditions (CuI, K₂CO₃, 120°C) to form fused heterocycles. Optimize ligand (e.g., DMEDA) to suppress β-hydride elimination .
- Prodrug Synthesis: Bromoester derivatives are hydrolyzed in vivo to release bioactive acids. Stability studies (pH 7.4 buffer, 37°C) confirm half-life >24 hrs .
Advanced: How to evaluate this compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated degradation studies (40–60°C, 1 week) and monitor via ¹H NMR for ester hydrolysis (appearance of CH₂COOH at δ 2.3 ppm).
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy (λ 250–300 nm) detects photolytic bromine release.
- Moisture Tolerance: Karl Fischer titration quantifies water uptake; <0.1% w/w is critical for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
